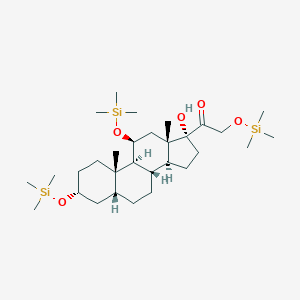

Tetrahydrocortisol, 3TMS derivative

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetrahydrocortisol, 3TMS derivative is a synthetic steroid compound with a complex molecular structure. It is characterized by the presence of multiple hydroxyl and trimethylsiloxy groups, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its specific biological activities and interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrocortisol, 3TMS derivative typically involves multiple steps, starting from simpler steroid precursorsCommon reagents used in these reactions include silylating agents such as trimethylsilyl chloride and bases like pyridine to facilitate the silylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Tetrahydrocortisol, 3TMS derivative undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl group at the 20th position can be reduced to form secondary alcohols.

Substitution: The trimethylsiloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsiloxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can produce secondary alcohols.

Applications De Recherche Scientifique

Clinical Diagnostics

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

One of the primary applications of the TMS derivative of tetrahydrocortisol is in the field of clinical diagnostics. GC-MS is utilized for the precise quantification and identification of steroid hormones, including THF. The derivatization process enhances the stability and volatility of the compounds, facilitating better separation and analysis.

- Advantages :

- High sensitivity and specificity for steroid analysis.

- Enhanced chromatographic resolution compared to other methods like LC-MS/MS.

Table 1: Comparison of Analytical Techniques for Steroids

| Technique | Sensitivity | Specificity | Sample Preparation Time | Applications |

|---|---|---|---|---|

| GC-MS | High | High | Moderate | Hormone profiling, metabolic disorders |

| LC-MS/MS | Moderate | High | Low | Broad-spectrum analysis |

| ELISA | Low | Moderate | Low | Hormone levels in serum |

Endocrinology Research

In endocrinology, THF has been studied for its role in cortisol metabolism. The conversion of cortisol to cortisone is crucial for regulating glucocorticoid activity, and THF serves as an important metabolite in this pathway. Research indicates that the TMS derivative can be effectively used to analyze metabolic disorders related to steroid biosynthesis.

- Case Study : A study focusing on patients with apparent mineralocorticoid excess (AME) utilized GC-MS to track steroid metabolism, identifying THF as a significant marker in diagnosing metabolic dysregulation .

Metabolic Studies

The TMS derivative of THF is instrumental in studying steroid metabolism due to its ability to form stable derivatives that can be analyzed through various chromatographic techniques. This application is particularly relevant in understanding conditions such as congenital adrenal hyperplasia and other disorders affecting steroidogenesis.

- Research Findings : A study highlighted the use of TMS derivatives in identifying abnormal steroid profiles in patients with 17β-hydroxysteroid dehydrogenase type 3 deficiency, showcasing how THF can aid in diagnosing specific enzymatic deficiencies .

Environmental and Biological Monitoring

Tetrahydrocortisol derivatives are also employed in environmental studies to monitor steroid hormones in biological samples. The ability to detect these compounds in urine and other biological matrices makes them valuable for assessing exposure to endocrine-disrupting chemicals.

- Application Example : Researchers have successfully used TMS derivatives to analyze urine samples from wildlife, linking cortisol metabolites to stress responses in various species .

Summary of Findings

The applications of tetrahydrocortisol, particularly its TMS derivative, span multiple disciplines, including clinical diagnostics, endocrinology research, metabolic studies, and environmental monitoring. The following table summarizes key findings related to its applications:

Table 2: Summary of Applications and Findings

| Application Area | Key Findings |

|---|---|

| Clinical Diagnostics | Enhanced sensitivity and specificity for hormone profiling |

| Endocrinology Research | Important role in cortisol metabolism; significant marker for AME |

| Metabolic Studies | Identifies enzymatic deficiencies; aids diagnosis |

| Environmental Monitoring | Assesses stress responses in wildlife; tracks endocrine disruptors |

Mécanisme D'action

The mechanism of action of Tetrahydrocortisol, 3TMS derivative involves its interaction with specific molecular targets, such as steroid receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. The presence of hydroxyl and trimethylsiloxy groups enhances its binding affinity and specificity for these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

3alpha,17alpha,21-Trihydroxy-5beta-pregnan-20-one: This compound shares a similar steroid backbone but lacks the trimethylsiloxy groups.

5beta-Pregnane-3alpha,17alpha,20alpha-triol: Another related compound with hydroxyl groups at different positions.

Uniqueness

Tetrahydrocortisol, 3TMS derivative is unique due to the presence of multiple trimethylsiloxy groups, which enhance its stability and modify its reactivity compared to other similar steroids. This makes it a valuable compound for specific research applications where these properties are advantageous .

Propriétés

Numéro CAS |

17563-00-7 |

|---|---|

Formule moléculaire |

C30H58O5Si3 |

Poids moléculaire |

583 g/mol |

Nom IUPAC |

1-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-trimethylsilyloxyethanone |

InChI |

InChI=1S/C30H58O5Si3/c1-28-16-14-22(34-37(6,7)8)18-21(28)12-13-23-24-15-17-30(32,26(31)20-33-36(3,4)5)29(24,2)19-25(27(23)28)35-38(9,10)11/h21-25,27,32H,12-20H2,1-11H3/t21-,22-,23+,24+,25+,27-,28+,29+,30+/m1/s1 |

Clé InChI |

GDLXXKCOAVFNSJ-WALHWGODSA-N |

SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO[Si](C)(C)C)O)C)O[Si](C)(C)C)O[Si](C)(C)C |

SMILES isomérique |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO[Si](C)(C)C)O)C)O[Si](C)(C)C)O[Si](C)(C)C |

SMILES canonique |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO[Si](C)(C)C)O)C)O[Si](C)(C)C)O[Si](C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.